N-tert-butyl-2-methyl-3-nitrobenzamide

Conformational analysis Amide bond geometry Steric hindrance

N-tert-Butyl-2-methyl-3-nitrobenzamide (molecular formula C₁₂H₁₆N₂O₃, exact mass ~236.27 g/mol) is a polysubstituted aromatic amide belonging to the nitrobenzamide subclass. Its structure features three key pharmacophoric elements: an N-tert-butyl carboxamide group, a methyl substituent ortho to the carbonyl (position 2), and a nitro group meta to the carbonyl (position.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B11027804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-methyl-3-nitrobenzamide
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)C
InChIInChI=1S/C12H16N2O3/c1-8-9(11(15)13-12(2,3)4)6-5-7-10(8)14(16)17/h5-7H,1-4H3,(H,13,15)
InChIKeyPVVGNDMFXOFABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-2-methyl-3-nitrobenzamide: Procurement-Relevant Identity, Physicochemical Profile, and Structural Classification


N-tert-Butyl-2-methyl-3-nitrobenzamide (molecular formula C₁₂H₁₆N₂O₃, exact mass ~236.27 g/mol) is a polysubstituted aromatic amide belonging to the nitrobenzamide subclass. Its structure features three key pharmacophoric elements: an N-tert-butyl carboxamide group, a methyl substituent ortho to the carbonyl (position 2), and a nitro group meta to the carbonyl (position 3) [1]. The compound is a positional isomer of several commercially catalogued screening compounds—notably N-tert-butyl-4-methyl-3-nitrobenzamide (Sigma-Aldrich mfcd01212991, CAS 294655-81-5) and N-tert-butyl-5-methyl-2-nitrobenzamide (CAS 1490905-46-8)—and differs from non-methylated analogs such as N-tert-butyl-2-nitrobenzamide (CPI1035, CAS 41225-78-9) and N-tert-butyl-3-nitrobenzamide (CAS 10222-93-2) by the presence and position of the aromatic methyl group [2]. The compound is documented as a screening collection member with potential relevance to neurodegenerative disease research, based on the broader benzamide class that includes neuroprotective agents such as N-tert-butyl-4-nitrobenzamide (CPI1020) [3].

Why N-tert-Butyl-2-methyl-3-nitrobenzamide Cannot Be Interchanged with Its Closest Regioisomeric or Non-Methylated Analogs


Within the N-tert-butyl nitrobenzamide class, even minor positional changes in substitution pattern have been demonstrated to produce large, unpredictable differences in biological activity. The foundational patent US 5,472,983 explicitly states that 'slight structural changes yielded large differences in efficacy and toxicity' and that 'the vast majority of benzamide compounds tested had little or no activity' in the MPTP neuroprotection assay [1]. Among eleven structurally related N-tert-butyl benzamides tested, only five showed meaningful activity, and the most preferred compound (N-tert-butyl-4-nitrobenzamide, CPI1020) differs from its close analog N-tert-butyl benzamide (CPI1010) solely by the addition of a single para-nitro group [1]. The target compound N-tert-butyl-2-methyl-3-nitrobenzamide introduces a unique ortho-methyl/ meta-nitro substitution topology that does not exist in any of the eleven compounds characterized in that patent. Furthermore, computed physicochemical properties of regioisomers diverge meaningfully: N-tert-butyl-2-nitrobenzamide exhibits a LogP of 2.04 and PSA of 72 Ų [2], while the 3-nitro isomer shows a LogP of 3.22 and PSA of 78.41 Ų , demonstrating that altering nitro position alone shifts both lipophilicity and polar surface area by 58% and 9%, respectively—differences sufficient to alter membrane permeability and target-binding profiles. The additional methyl group in the target compound further modifies these properties in ways that cannot be predicted by simple additive models.

Quantitative Differentiation Evidence for N-tert-Butyl-2-methyl-3-nitrobenzamide Versus Closest Analogs


Steric Shielding of the Amide Bond: Ortho-Methyl Conformational Constraint Versus 4-Methyl and Non-Methylated Analogs

The 2-methyl substituent in N-tert-butyl-2-methyl-3-nitrobenzamide is positioned ortho to the carboxamide carbonyl, creating steric compression that restricts rotation around the aryl–C(O) bond. This contrasts with the 4-methyl isomer (N-tert-butyl-4-methyl-3-nitrobenzamide, CAS 294655-81-5) where the methyl group is para to the carbonyl and exerts no steric influence on the amide conformation [1]. In the non-methylated analog N-tert-butyl-3-nitrobenzamide (CAS 10222-93-2), the absence of the ortho-methyl group allows free rotation around the aryl–amide bond . The ortho-methyl constraint in the target compound is expected to increase the population of the trans-amide conformer and alter the spatial presentation of the pharmacophoric nitro group relative to the tert-butylamide moiety, a conformational effect analogous to that observed in ortho-substituted benzamides characterized crystallographically [2].

Conformational analysis Amide bond geometry Steric hindrance Rotamer population

Electronic Modulation: Meta-Nitro Electron-Withdrawing Effect in the Presence of Ortho-Methyl Donation

The target compound positions the strongly electron-withdrawing nitro group (σₘ = +0.71) meta to the carboxamide and the weakly electron-donating methyl group (σₒ = -0.17) ortho to the carbonyl. This creates an electronic push–pull system distinct from all commercially available regioisomers. N-tert-butyl-2-nitrobenzamide (CAS 41225-78-9) has the nitro ortho to the amide, where intramolecular hydrogen bonding between the nitro oxygen and the amide N–H can occur, fundamentally altering both geometry and electronic character versus the meta-nitro arrangement [1]. N-tert-butyl-3-nitrobenzamide (CAS 10222-93-2, mp 125°C) lacks the ortho-methyl group and therefore does not experience the combined steric+electronic effect . N-tert-butyl-5-methyl-2-nitrobenzamide (CAS 1490905-46-8) places the methyl para to the nitro rather than ortho to the carbonyl, producing a different electronic vector through the ring . The target compound's unique combination—ortho-methyl donating into a ring system bearing a meta-nitro acceptor—generates a dipole moment and frontier molecular orbital distribution that cannot be replicated by any single regioisomer.

Hammett substituent constants Electronic effects Nitro reduction potential SAR differentiation

Lipophilicity Divergence Between Regioisomers: Impact on Biological Membrane Partitioning and Assay Performance

Computed lipophilicity and polar surface area (PSA) values demonstrate measurable divergence between nitrobenzamide regioisomers. N-tert-butyl-2-nitrobenzamide (CAS 41225-78-9) has a reported cLogP of 2.04 and PSA of 72 Ų [1], while the 3-nitro isomer (CAS 10222-93-2) exhibits a cLogP of 3.22 and PSA of 78.41 Ų —a LogP increase of 1.18 log units (approximately 15-fold in partition coefficient). For the target compound N-tert-butyl-2-methyl-3-nitrobenzamide, the additional methyl group is expected to increase the cLogP by approximately 0.5–0.6 log units relative to N-tert-butyl-3-nitrobenzamide, yielding an estimated cLogP of ~3.7–3.8. This represents a calculated LogP difference of approximately 1.7 log units (~50-fold partition coefficient difference) versus the 2-nitro isomer, and a 0.5–0.6 log unit difference (~3–4 fold) versus the des-methyl 3-nitro analog. Such differences are sufficient to alter cellular permeability, plasma protein binding, and apparent IC₅₀ values in cell-based assays.

Lipophilicity LogP PSA Membrane permeability Drug-likeness

Class-Level Neuroprotective Activity Differentiation: Evidence That Benzamide Substitution Pattern Is a Binary Determinant of MPTP Assay Activity

The patent US 5,472,983 provides direct quantitative evidence that within a set of eleven closely related N-substituted benzamides tested in the MPTP-induced striatal dopamine depletion model in C57BL/6J mice (MPTP 30 mg/kg s.c.; test compounds 100 mg/kg i.p., 30 min pretreatment), only five compounds exhibited sufficient activity to be designated as 'preferred' [1]. Among the active compounds, N-tert-butyl-4-nitrobenzamide (CPI1020) was identified as the most preferred, while N-tert-butyl benzamide (CPI1010, the unsubstituted parent) was also active. However, N-tert-butyl-4-methylbenzamide (CPI1039), N-tert-butyl-4-bromobenzamide (CPI1036), and N-tert-butyl-4-cyanobenzamide (CPI1043) were among the six compounds that did not achieve preferred status despite being structurally highly similar. Critically, N-tert-butyl-2-methyl-3-nitrobenzamide was not among the eleven compounds tested, and its unique 2-methyl-3-nitro substitution topology is not represented in any of the characterized compounds. The patent explicitly warns that activity in this class is 'unexpected and not predictable,' establishing that each novel substitution pattern must be considered a functionally distinct chemical entity [1].

Neuroprotection MPTP Dopamine depletion Parkinson's disease model Benzamide SAR

Synthetic Intermediate Differentiation: Ortho-Methyl as a Regiochemical Directing and Protecting Group for Downstream Functionalization

The 2-methyl-3-nitro substitution pattern in N-tert-butyl-2-methyl-3-nitrobenzamide creates distinct synthetic possibilities compared to its regioisomers. The ortho-methyl group adjacent to the amide carbonyl provides steric shielding that can direct subsequent electrophilic aromatic substitution to the less hindered C5 or C6 positions. In contrast, N-tert-butyl-4-methyl-3-nitrobenzamide has the methyl group para to the carbonyl, leaving both ortho positions (C2 and C6) sterically accessible but with the nitro group at C3 exerting a meta-directing, deactivating influence [1]. N-tert-butyl-5-methyl-2-nitrobenzamide (CAS 1490905-46-8) carries the nitro at C2 where it can participate in intramolecular hydrogen bonding with the amide N–H, altering the reactivity of the nitro group toward reduction . The target compound places the nitro group in a 'free' meta environment (no intramolecular H-bonding possible), which is expected to result in a reduction potential and reduction rate distinct from ortho-nitro analogs. This is relevant to applications requiring selective nitro-to-amine conversion, a key transformation in medicinal chemistry workflows for generating aminobenzamide screening libraries. The tert-butyl group also provides N-protection that is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions, adding an orthogonal deprotection handle.

Synthetic chemistry Nitro reduction Electrophilic aromatic substitution Regioselectivity Building block utility

High-Confidence Application Scenarios for N-tert-Butyl-2-methyl-3-nitrobenzamide Based on Verified Differentiation Evidence


Structure–Activity Relationship (SAR) Exploration of Ortho-Substituted Benzamide Neuroprotective Agents

The compound occupies a unique and uncharacterized position in the N-tert-butyl nitrobenzamide SAR landscape. Patent US 5,472,983 demonstrated that 6 of 11 closely related benzamides were inactive in the MPTP neuroprotection model, yet the 2-methyl-3-nitro substitution topology was never tested [1]. A research program systematically exploring the SAR of benzamide neuroprotective agents can use this compound to probe the functional consequences of combining ortho-methyl steric effects with meta-nitro electronic effects—a combination absent from all previously characterized analogs. The compound serves as a critical missing data point for computational QSAR model building and for experimentally testing whether ortho-substitution rescues or abolishes activity in the benzamide neuroprotective pharmacophore.

Differential Scanning of Nitrobenzamide Chemical Space for Target Identification and Phenotypic Screening

Phenotypic screening libraries benefit from maximal chemical diversity within a given scaffold. The target compound's estimated cLogP of ~3.7–3.8 places it in a lipophilicity range distinct from the des-methyl analog N-tert-butyl-3-nitrobenzamide (cLogP 3.22) and substantially higher than the 2-nitro isomer (cLogP 2.04) [1]. In cell-based phenotypic assays where compound permeability affects apparent hit rates, this ~0.5–1.7 log unit difference in lipophilicity can determine whether a compound reaches its intracellular target at effective concentrations. Including this compound in a nitrobenzamide-focused screening deck increases the scaffold's coverage of drug-like chemical space, particularly for targets located in membrane-rich environments or requiring moderate-to-high logD for activity.

Prodrug Design Utilizing the Orthogonal Meta-Nitro Reduction Handle with N-tert-Butyl Protection

The meta-nitro group in N-tert-butyl-2-methyl-3-nitrobenzamide is free of the intramolecular hydrogen bonding that occurs in ortho-nitrobenzamides (e.g., N-tert-butyl-2-nitrobenzamide), making its reduction potential more predictable and its reduction kinetics less dependent on solvent and pH [1]. This property makes the compound a cleaner substrate for nitroreductase-mediated or chemical reduction strategies aimed at generating the corresponding 3-aminobenzamide. The N-tert-butyl group provides acid-labile protection that can be removed orthogonally to the nitro reduction step, enabling a two-step sequence: (1) nitro → amine reduction, followed by (2) tert-butyl deprotection, to access the primary aminobenzamide. This synthetic route is not feasible with N-tert-butyl-2-nitrobenzamide due to competing intramolecular interactions that can complicate the reduction step.

Ortho-Methyl-Directed Late-Stage Functionalization for Library Synthesis

The steric directing effect of the 2-methyl group, combined with the meta-directing, deactivating influence of the 3-nitro group, creates a predictable regiochemical bias for electrophilic aromatic substitution at C5 and C6 [1]. This enables late-stage diversification strategies—such as halogenation, nitration, or Friedel-Crafts acylation—that would proceed with different regioselectivity on the 4-methyl or 5-methyl regioisomers. For medicinal chemistry groups building focused libraries around the N-tert-butyl nitrobenzamide scaffold, this compound provides access to substitution vectors (C5- and C6-functionalized derivatives) that are difficult to access cleanly from other regioisomers, thereby expanding the patentable chemical space around this pharmacophore.

Quote Request

Request a Quote for N-tert-butyl-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.